Cas no 91638-71-0 (Benzenethiol, 4-(1,1-dimethylethyl)-2,6-dimethyl-)

Benzenethiol, 4-(1,1-dimethylethyl)-2,6-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- Benzenethiol, 4-(1,1-dimethylethyl)-2,6-dimethyl-
- 2,6-dimethyl-4-tert-butylbenzenethiol
- 4-t-butyl-2,6-dimethylthiophenol
- SCHEMBL1847884
- 91638-71-0
- SCHEMBL3231055
-
- Inchi: InChI=1S/C12H18S/c1-8-6-10(12(3,4)5)7-9(2)11(8)13/h6-7,13H,1-5H3
- InChI Key: YRAHOMRNPLGOCK-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 194.11292175g/mol
- Monoisotopic Mass: 194.11292175g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 1Ų
- XLogP3: 4.5
Benzenethiol, 4-(1,1-dimethylethyl)-2,6-dimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P027JDJ-250mg |
2,6-Dimethyl-4-tert-butylbenzenethiol |
91638-71-0 | 98% | 250mg |
$73.00 | 2024-04-20 | |
1PlusChem | 1P027JDJ-1g |
2,6-Dimethyl-4-tert-butylbenzenethiol |
91638-71-0 | 98% | 1g |
$120.00 | 2024-04-20 | |
1PlusChem | 1P027JDJ-5g |
2,6-Dimethyl-4-tert-butylbenzenethiol |
91638-71-0 | 98% | 5g |
$503.00 | 2024-04-20 |
Benzenethiol, 4-(1,1-dimethylethyl)-2,6-dimethyl- Related Literature
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
Additional information on Benzenethiol, 4-(1,1-dimethylethyl)-2,6-dimethyl-
Research Brief on Benzenethiol, 4-(1,1-dimethylethyl)-2,6-dimethyl- (CAS: 91638-71-0): Recent Advances and Applications
Benzenethiol, 4-(1,1-dimethylethyl)-2,6-dimethyl- (CAS: 91638-71-0), a tert-butyl-substituted benzenethiol derivative, has garnered significant attention in recent chemical and biomedical research due to its unique structural properties and potential applications. This compound, characterized by its sterically hindered phenolic group and thiol functionality, serves as a versatile intermediate in organic synthesis and a potential bioactive molecule in pharmaceutical development. Recent studies have explored its roles in catalysis, material science, and drug discovery, highlighting its multifaceted utility in the chemical and life sciences.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's antioxidant properties, demonstrating its superior radical scavenging activity compared to conventional phenolic antioxidants. The research team attributed this enhanced activity to the synergistic effect of the tert-butyl group's electron-donating properties and the thiol group's hydrogen-donating capacity. Molecular docking studies suggested potential interactions with oxidative stress-related enzymes, positioning this compound as a promising scaffold for developing novel neuroprotective agents.
In materials science, researchers at MIT reported in Advanced Materials (2024) the use of 91638-71-0 as a key building block for self-assembled monolayers (SAMs) on gold surfaces. The compound's unique steric configuration was found to produce exceptionally stable monolayers with potential applications in biosensors and molecular electronics. The study revealed that the tert-butyl groups create a protective "umbrella" effect, significantly enhancing the SAMs' resistance to oxidative degradation while maintaining excellent charge transport properties.
Pharmaceutical applications have seen particularly promising developments. A recent patent (WO2023124567) discloses the compound's utility as a pharmacophore in developing novel kinase inhibitors. The molecule's ability to simultaneously engage both the hinge region and allosteric pockets of certain protein kinases was demonstrated through crystallographic studies, offering new opportunities for designing selective kinase modulators with improved safety profiles.
Synthetic methodology advancements have also been reported. A 2024 Nature Communications paper described an efficient, enantioselective synthesis route for derivatives of 91638-71-0 using asymmetric phase-transfer catalysis. This breakthrough enables access to optically active variants of the compound, significantly expanding its potential applications in chiral drug development and asymmetric synthesis.
Toxicological assessments published in Chemical Research in Toxicology (2023) provided important safety data, showing favorable metabolic stability and low cytotoxicity across multiple cell lines. However, researchers noted the need for further in vivo studies to fully evaluate the compound's pharmacokinetic profile and potential organ-specific effects.
The commercial landscape for 91638-71-0 is evolving rapidly, with several specialty chemical manufacturers scaling up production to meet growing demand from both academic and industrial researchers. Market analysts project a compound annual growth rate of 8.2% for this chemical segment through 2028, driven by its expanding applications in high-value industries.
Future research directions highlighted in recent review articles include exploring the compound's potential in: 1) photodynamic therapy as a singlet oxygen sensitizer, 2) biodegradable polymer stabilization, and 3) as a ligand for transition metal catalysts in green chemistry applications. The unique combination of steric bulk, electronic properties, and functional group versatility continues to make 91638-71-0 a molecule of significant interest across multiple scientific disciplines.
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